molecular formula C11H12BrNO2 B1517751 4-Bromo-2-pyrrolidinobenzoic Acid CAS No. 1099609-12-7

4-Bromo-2-pyrrolidinobenzoic Acid

Cat. No.: B1517751
CAS No.: 1099609-12-7
M. Wt: 270.12 g/mol
InChI Key: ORZPPTXFHUEWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-pyrrolidinobenzoic Acid is a chemical compound characterized by a bromine atom and a pyrrolidinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid typically involves the bromination of 2-pyrrolidinobenzoic Acid. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-pyrrolidinobenzoic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions using amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with carboxylic acid groups.

  • Reduction: Production of this compound derivatives with hydroxyl groups.

  • Substitution: Generation of this compound derivatives with amine or ether groups.

Scientific Research Applications

4-Bromo-2-pyrrolidinobenzoic Acid has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

4-Bromo-2-pyrrolidinobenzoic Acid is compared with other similar compounds, such as 4-chloro-2-pyrrolidinobenzoic Acid and 4-iodo-2-pyrrolinobenzoic Acid. These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Chloro-2-pyrrolidinobenzoic Acid

  • 4-Iodo-2-pyrrolidinobenzoic Acid

  • 4-Fluoro-2-pyrrolidinobenzoic Acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPPTXFHUEWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-pyrrolidinobenzoic Acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-pyrrolidinobenzoic Acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-pyrrolidinobenzoic Acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-pyrrolidinobenzoic Acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-pyrrolidinobenzoic Acid
Reactant of Route 6
4-Bromo-2-pyrrolidinobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.